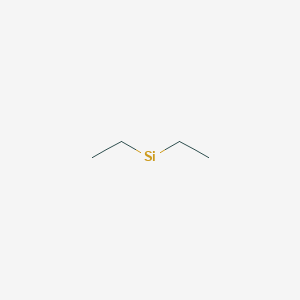

(C2H5)2SiH2

描述

Context within Organosilane Chemistry

Diethylsilane (B7801327), with the chemical formula (C2H5)2SiH2, is an organosilane compound that holds a significant position in the field of organosilicon chemistry. Organosilanes are compounds that feature at least one carbon-silicon (C-Si) bond. These compounds are notable for their diverse applications and unique chemical properties, which stem from the differences in electronegativity and atomic size between silicon and carbon.

Within this class of compounds, Diethylsilane is classified as a hydrosilane, meaning it contains one or more silicon-hydrogen (Si-H) bonds. wikipedia.org The Si-H bond is a key feature, as it is longer (148 pm) and weaker than a typical C-H bond (105 pm). wikipedia.org This bond's polarity is also reversed compared to the C-H bond, with hydrogen being more electronegative than silicon, which imparts a "hydridic" character to the hydrogen atom. wikipedia.orggelest.com This characteristic makes organosilanes like Diethylsilane effective and selective reducing agents in organic synthesis. gelest.com

The study of simple silanes, such as Diethylsilane, provides fundamental insights into the behavior of organosilicon compounds. acs.org Its relatives, like dimethylsilane (B7800572) and various ethylsilanes, have been the subject of spectroscopic studies for decades, highlighting the ongoing academic interest in these foundational molecules. acs.org Diethylsilane itself is used as a precursor in various chemical processes, including the deposition of silicon-containing thin films, which are crucial in the microelectronics industry. cymitquimica.comfishersci.cauga.edu

Historical Trajectories of Diethylsilane Research

While the broader field of organosilane chemistry dates back to the 19th century, with the first synthesis of a related compound, triethylsilane, by Albert Ladenburg in 1872, dedicated research into Diethylsilane has evolved with advancements in analytical techniques and industrial applications. wikipedia.org Early work in the 20th century focused on the fundamental preparation and characterization of various organosilanes. gelest.comacs.org

A significant area of research for Diethylsilane has been its application in materials science, particularly as a precursor for chemical vapor deposition (CVD). Studies from the early 1990s investigated the adsorption and decomposition kinetics of Diethylsilane on silicon surfaces. aip.org These studies utilized techniques like laser-induced thermal desorption (LITD) and Fourier transform infrared (FTIR) spectroscopy to understand how Diethylsilane interacts with silicon surfaces at a molecular level, revealing that it adsorbs dissociatively to form SiH and SiC2H5 species. aip.org This line of inquiry is crucial for developing processes for creating silicon carbide (SiC) and silicon dioxide (SiO2) films for microelectronics. aip.orgiaea.orgnjit.eduresearchgate.net

More recent research has delved into the finer details of Diethylsilane's molecular structure and reactivity. For instance, in 2009, pulsed-jet Fourier-transform microwave spectroscopy was used to perform a detailed conformational analysis of Diethylsilane, identifying three different conformers (gauche-gauche, trans-trans, and trans-gauche). acs.orgacs.orgnih.gov This type of fundamental research provides a deeper understanding of the molecule's physical properties and behavior. Furthermore, the utility of Diethylsilane as a reducing agent in organic synthesis continues to be explored, with studies demonstrating its effectiveness in reactions like the reduction of amides to imines and secondary amines, often catalyzed by transition metals like iridium. organic-chemistry.org

Fundamental Academic Significance of the Si-H Bond in Diethylsilane

The academic significance of Diethylsilane is intrinsically linked to the properties and reactivity of its two silicon-hydrogen (Si-H) bonds. This bond is central to the compound's role as a reducing agent and as a precursor in materials synthesis.

The Si-H bond is weaker than the C-H bond, and its unique polarity (Siδ+-Hδ-) makes it reactive in ways that hydrocarbons are not. wikipedia.org This "hydridic" nature allows Diethylsilane to donate a hydrogen atom in chemical reactions, making it a valuable reducing agent. gelest.com In synthetic organic chemistry, this property is harnessed for the selective reduction of various functional groups. gelest.comorganic-chemistry.org The reactivity of the Si-H bond can be tuned by the other substituents on the silicon atom, and the presence of two such bonds in Diethylsilane offers specific reactivity profiles.

In the context of materials science, the Si-H bond is the key to Diethylsilane's utility as a precursor. During chemical vapor deposition, the Si-H bond can be cleaved, allowing the silicon atom to deposit onto a substrate. For example, studies have shown that Diethylsilane chemisorbs dissociatively on silicon surfaces, a process initiated by the breaking of the Si-H bond. aip.orgiaea.orgaip.org The subsequent reactions of the resulting surface species are fundamental to the growth of thin films. Understanding the mechanisms of Si-H bond activation, whether on a surface or through catalysis, is a major focus of academic research. rsc.org

The vibrational frequency of the Si-H bond in the infrared spectrum (typically 2100-2260 cm-1) is a useful diagnostic tool for researchers studying reactions involving Diethylsilane. gelest.com Spectroscopic studies, therefore, play a crucial role in elucidating the reaction pathways and intermediates in both solution-phase and surface chemistry of Diethylsilane. aip.orgnih.gov

Interactive Data Tables

Physical and Chemical Properties of Diethylsilane

| Property | Value | Source |

| Molecular Formula | C4H12Si | nih.govbiosynth.comcas.org |

| Molecular Weight | 88.22 g/mol | nih.govbiosynth.comchemeo.com |

| Boiling Point | 56 °C | biosynth.comcas.org |

| Melting Point | -134 °C | biosynth.comcas.org |

| Density | 0.681 g/cm³ | biosynth.comsigmaaldrich.com |

| Flash Point | -20 °C | biosynth.comsigmaaldrich.com |

| CAS Number | 542-91-6 | biosynth.comcas.org |

| Refractive Index | 1.391 (at 20°C) | sigmaaldrich.com |

Conformational Analysis of Diethylsilane

| Conformer | Symmetry | Dipole Moment Components | Relative Stability |

| gauche-gauche (gg) | C2 | b-type | Most Stable |

| trans-trans (tt) | C2v | b-type | --- |

| trans-gauche (tg) | C1 | a-, b-, and c-type | --- |

This data is based on pulsed-jet Fourier-transform microwave spectroscopy and ab initio calculations. The gauche-gauche conformer was identified as the most stable. acs.orgacs.orgnih.gov

属性

InChI |

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZFGAYUBYCTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870601 | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-91-6 | |

| Record name | Diethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diethylsilane

Established Synthetic Routes to Diethylsilane (B7801327)

Traditional methods for preparing diethylsilane often involve the use of highly reactive organometallic reagents or the reduction of corresponding chlorosilanes. These routes, while effective, sometimes present challenges regarding yield and product purity.

One of the most common classical methods is the Grignard reaction , which involves reacting a suitable alkyl magnesium halide with a halosilane. nasa.gov For instance, ethylmagnesium bromide can be reacted with a silicon halide in an anhydrous ether solvent. nasa.govbyjus.com However, in the context of alkylsilane synthesis, the Grignard reaction can sometimes result in low yields and products of poor quality. nasa.gov The reaction's success is highly dependent on factors such as solvent choice (typically diethyl ether or tetrahydrofuran), temperature control, and the purity of the magnesium metal. byjus.comnumberanalytics.com

A more direct and often higher-yielding method is the reduction of alkylchlorosilanes . nasa.gov Diethyldichlorosilane can be reduced to diethylsilane using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium hydride (LiH) in an anhydrous ether or dioxane solvent. nasa.govlibretexts.org This type of reaction is generally rapid and can produce yields of 80% or better. nasa.gov Research has shown that while lithium hydride is an effective reducing agent for this transformation, the use of lithium aluminum hydride often results in a smoother and more complete reaction. nasa.gov Yields for the reduction of various alkylchlorosilanes to their corresponding alkylsilanes are typically in the range of 65% to 90%. nasa.gov

Another established, albeit less common, method is the hydrogen-halogen exchange reaction , also known as a redistribution reaction. nasa.gov This process involves treating triethylsilane with diethyldichlorosilane in the presence of a catalyst, such as anhydrous aluminum chloride. This equilibrium reaction can yield diethylsilane, though often as part of a mixture containing other ethylchlorosilanes like triethylchlorosilane and diethylchlorosilane. A reported yield for this specific transformation is 43%. nasa.gov

Advanced and Environmentally Conscious Synthesis Strategies

Modern synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally friendly methods for synthesizing compounds like diethylsilane. Catalytic hydrosilylation , the addition of a Si-H bond across an unsaturated bond, represents a key strategy in this domain. rsc.org

Gold nanoparticles (Au NPs) supported on titanium dioxide (TiO₂) have emerged as effective catalysts for various reductive transformations using diethylsilane. rsc.orgresearchgate.net These catalysts can facilitate the double hydrosilylation of nitriles to primary amines, a reaction where diethylsilane shows superior reactivity compared to monohydrosilanes. rsc.orgnih.gov The use of heterogeneous catalysts like supported Au NPs is advantageous as they can often be recycled and reused, contributing to a greener chemical process. rsc.org

Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are also powerful catalysts for reactions involving silanes. nih.govnih.govcmu.edu B(C₆F₅)₃ can catalyze the hydrosilylation of various functional groups and is noted for its stability and effectiveness even in the presence of moisture. nih.gov This catalytic system can be used to synthesize highly functionalized molecules, including sila-benzoazoles, from diethylsilane and corresponding benzoazole derivatives with excellent yields (95-98%). nih.gov This method is highlighted for its 100% atom economy, broad substrate scope, and potential for easy scale-up. nih.gov

Other transition metals, including rhodium and iridium, are also employed to catalyze reactions with diethylsilane. For example, rhodium complexes like [(Xantphos)Rh(Cl)] can catalyze the intramolecular silylation of alkyl C-H bonds. nih.gov Iridium catalysts, such as [Ir(COE)₂Cl]₂, are highly efficient for the reduction of secondary amides using diethylsilane. alfa-chemistry.com These catalytic methods often require low catalyst loadings and exhibit high efficiency and functional group tolerance, aligning with the principles of green chemistry. alfa-chemistry.comorganic-chemistry.org

In Situ Generation of Diethylsilane-Derived Species

The Si-H bonds in diethylsilane can be activated to generate highly reactive intermediates in situ. A prominent example is the formation of silyl (B83357) radicals . These species can be generated under various conditions, including photoredox catalysis, and are valuable intermediates in organic synthesis. researchgate.netresearchgate.net

For instance, visible-light-mediated hydrogen atom transfer (HAT) from a hydrosilane can produce silyl radicals. researchgate.net These radicals can then participate in a variety of transformations. While much of the detailed research focuses on other silanes like triethylsilane or tris(trimethylsilyl)silane, the principles are applicable to diethylsilane. The generated silyl radical can add to unsaturated systems like alkenes or be used in reductive processes. researchgate.net The combination of a photocatalyst and a HAT catalyst can efficiently generate these radicals from hydrosilanes under mild conditions.

Diethylsilane is also used for the in situ preparation of other reagents like diborane (B8814927) and haloboranes. alfa-chemistry.com This highlights its role as a versatile hydride source in chemical synthesis. In rhodium-catalyzed reactions, (hydrido)silyl ethers can be generated in situ from the dehydrogenative coupling of tertiary alcohols with diethylsilane, which then undergo further transformations. nih.gov

Synthesis of Diethylsilane Derivatives

Diethylsilane serves as a key starting material for the synthesis of more complex organosilicon compounds with specific functionalities. The reactivity of the Si-H bonds is central to these derivatizations.

A notable example is the synthesis of (3-allylsulfanyl-propyl)-diethyl-silane . This is achieved through the hydrosilylation of allyl sulfide (B99878) with diethylsilane. lookchem.com The reaction is typically catalyzed by a rhodium complex, such as Wilkinson's catalyst ((Ph₃P)₃RhCl), and is carried out at elevated temperatures (e.g., 100 °C) in a solvent like propan-2-ol, affording the product in moderate yields (around 60%). lookchem.com

Another significant application is the synthesis of sila-benzoazoles , which are silicon-containing isosteres of biologically relevant benzoazole structures. nih.gov As mentioned previously, these can be synthesized in excellent yields (95-99%) via a B(C₆F₅)₃-catalyzed hydrosilylation and rearrangement cascade reaction between diethylsilane and various benzoazole derivatives. nih.gov This reaction demonstrates the utility of diethylsilane in creating highly functionalized heterocyclic systems. nih.gov

Furthermore, the principles of hydrosilylation catalyzed by transition metals like platinum can be applied to create a wide range of derivatives. mdpi.com By reacting diethylsilane with various alkenes or alkynes, a diverse array of alkyl- and vinyl-diethylsilanes can be synthesized, opening pathways to new materials and chemical entities.

Reactivity and Mechanistic Investigations of Diethylsilane

Surface Chemistry and Adsorption Phenomena

The surface chemistry of diethylsilane (B7801327) ((C2H5)2SiH2) is of significant interest, particularly in the context of semiconductor manufacturing and materials science. Its interaction with various surfaces governs the deposition of thin films and the modification of surface properties.

Adsorption and Decomposition Kinetics on Semiconductor Surfaces

The adsorption and decomposition of diethylsilane on semiconductor surfaces, especially silicon, have been extensively studied to understand its potential as a precursor for atomic layer epitaxy (ALE) and chemical vapor deposition (CVD).

Studies using techniques like laser-induced thermal desorption (LITD) and temperature programmed desorption (TPD) have elucidated the kinetics of diethylsilane on silicon surfaces. On the Si(111) 7x7 surface, the initial reactive sticking coefficient of diethylsilane decreases as the surface temperature increases, suggesting a precursor-mediated adsorption mechanism. aip.orgresearchgate.net For instance, the sticking coefficient drops from approximately 1.7x10⁻³ at 200 K to 4x10⁻⁵ at 440 K. aip.orgresearchgate.net

On the Si(100) surface, diethylsilane has been found to adsorb in a self-limiting manner at room temperature, reaching saturation. aip.org The subsequent thermal decomposition of the adsorbed species leads to the desorption of specific products at characteristic temperatures. The primary desorption products are ethylene (B1197577) (C2H4) and hydrogen (H2). aip.orgresearchgate.net For a diethylsilane-saturated Si(100) surface, the peak desorption temperature for ethylene is observed around 730 K, while for hydrogen it is approximately 794 K. aip.org

The decomposition kinetics of the surface-adsorbed ethyl groups (SiC2H5) on Si(111) 7x7 have been determined to follow first-order kinetics. aip.orgaip.org These findings suggest that the silicon surface plays a catalytic role in the decomposition process. aip.orgresearchgate.net

Interactive Table: Decomposition Kinetics of Diethylsilane Adsorbates on Si(111) 7x7

| Species | Decomposition Parameter | Value | Unit |

| SiC2H5 | Activation Energy (Ed) | 36 | kcal/mol |

| SiC2H5 | Pre-exponential Factor (νd) | 2.7x10⁹ | s⁻¹ |

Dissociative Adsorption Processes

At room temperature (around 300 K), diethylsilane undergoes dissociative adsorption on silicon surfaces. aip.orgaip.org Fourier transform infrared (FTIR) spectroscopy studies on porous silicon have shown that this process results in the formation of surface species such as silicon monohydride (SiH) and ethyl groups attached to silicon atoms (SiC2H5). aip.orgaip.org There is no significant evidence for the formation of silicon dihydride (SiH2) surface species following the initial adsorption of diethylsilane. aip.org

The general reaction for the dissociative adsorption can be represented as: this compound(g) → Si(C2H5)2H(ad) + H(ad) aip.org

Further studies on the Si(100)2x1 surface confirm that diethylsilane dissociatively adsorbs to a saturation coverage of about 0.25 monolayers. researchgate.netresearchgate.net Soft x-ray photoemission studies have also identified the formation of Si-CH2CH3 surface species following a room temperature exposure on Si(100). researchgate.net

β-Hydride Elimination Mechanisms

The primary pathway for the decomposition of the adsorbed ethyl groups on silicon surfaces is through a β-hydride elimination reaction. aip.orgresearchgate.net This mechanism involves the transfer of a hydrogen atom from the β-carbon of the ethyl group to the silicon surface, leading to the formation of a surface silicon hydride (SiH) and the subsequent desorption of ethylene (CH2=CH2). aip.orgaip.org

The reaction can be depicted as: SiC2H5(ad) → SiH(ad) + CH2=CH2(g) aip.orgresearchgate.net

The observation of ethylene as a major desorption product at temperatures around 700 K, coupled with an increase in the surface hydrogen coverage, strongly supports this mechanism. aip.orgresearchgate.net Isothermal LITD studies have directly monitored these decomposition kinetics, providing an activation energy of 36 kcal/mol for the process on Si(111) 7x7, which indicates that the reaction is catalyzed by the silicon surface. aip.orgresearchgate.net This clean removal of the ethyl ligands via β-hydride elimination is advantageous for processes like atomic layer epitaxy, as it can result in a carbon-free silicon layer. researchgate.net

Interactive Table: Desorption Products and Temperatures from Diethylsilane on Silicon Surfaces

| Surface | Desorption Product | Peak Desorption Temperature (K) |

| Si(111) 7x7 | Ethylene (CH2=CH2) | 700 |

| Si(111) 7x7 | Hydrogen (H2) | 810 |

| Si(100) | Ethylene (CH2=CH2) | 700 - 730 |

| Si(100) | Hydrogen (H2) | 788 - 800 |

Reactions with Surface Hydroxyl Groups on Inorganic Materials

Silanes, in general, are known to react with hydroxyl (-OH) groups present on the surfaces of inorganic materials like silica (B1680970) (SiO2). sigmaaldrich.comzmsilane.com This reactivity allows them to act as coupling agents or for surface modification. sigmaaldrich.comshinetsusilicones.com The reaction involves the interaction between the silane (B1218182) and the surface hydroxyls, often leading to the formation of stable Si-O-Si bonds. zmsilane.comvulcanchem.com

While specific studies focusing exclusively on diethylsilane's reaction with hydroxylated inorganic surfaces are less detailed in the provided context, the general reactivity of silanes provides a strong basis for inference. The Si-H bonds in diethylsilane can react with surface -OH groups. This type of reaction is fundamental to how silane coupling agents function, creating a durable bond between an inorganic substrate and another material. sigmaaldrich.comshinetsusilicones.com It is plausible that diethylsilane would react with surface hydroxyl groups, potentially leading to the formation of a hydrophobic surface layer, with the release of hydrogen gas or water as a byproduct.

Catalytic Transformations Involving Diethylsilane

Diethylsilane serves as a potent reducing agent in various catalytic transformations, demonstrating high reactivity, particularly in comparison to monohydrosilanes. researchgate.net

Reduction of Carbonyl Compounds

Diethylsilane has proven to be a highly effective reagent for the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. thieme-connect.comgoogle.com This transformation is often catalyzed by metal nanoparticles. researchgate.netthieme-connect.com

Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to be a particularly efficient catalyst for this reaction. researchgate.netthieme-connect.com In the presence of a catalytic amount of Au/TiO2 (e.g., 1 mol-%), diethylsilane can reduce aldehydes and ketones almost instantaneously at room temperature. researchgate.netresearchgate.net The reaction is typically carried out in a solvent like benzene. thieme-connect.com This catalytic system is also effective for the one-pot reductive amination of aldehydes and the reduction of amides to amines. researchgate.netthieme-connect.com The catalyst demonstrates good reusability, as it can be recovered by simple filtration and reused multiple times. thieme-connect.com

Other catalytic systems have also been developed. For instance, processes utilizing catalysts based on Group 4, 5, or 6 metals, such as titanium-containing catalysts, have been described for the reduction of esters and ketones with silane reagents. google.com Additionally, monomeric zinc compounds have been used to catalyze the reduction of carbonyls with silanes like polymethylhydrosiloxane (B1170920) (PMHS), a process that is also applicable to diethylsilane. google.com

Interactive Table: Catalytic Reduction of Carbonyls with Diethylsilane

| Carbonyl Type | Catalyst | Conditions | Product |

| Aldehydes, Ketones | Au/TiO2 (1 mol%) | Benzene, 25°C, ~1 min | Alcohols |

| Amides | Au/TiO2 (1 mol%) | Benzene, 70°C, 1-3 h | Amines |

| Aryl Aldehydes (with Anilines) | Au/TiO2 (1 mol%) | MeOH, 25°C, ~1 min | Benzylanilines |

Reduction of Amides

Diethylsilane (this compound) has emerged as an effective reducing agent for the conversion of amides to amines, particularly in reactions catalyzed by transition metals. A notable example is the iridium-catalyzed reduction of secondary amides. organic-chemistry.orgorganic-chemistry.org Using commercially available iridium catalysts like [Ir(COE)2Cl]2 (where COE is cyclooctene), secondary amides can be efficiently reduced to either imines or secondary amines under mild conditions. organic-chemistry.orgresearchgate.net

The reaction proceeds in a stepwise manner. The use of two equivalents of diethylsilane selectively yields the corresponding imine, which can be isolated. organic-chemistry.orgacs.org If four equivalents of the silane are used, the reaction proceeds to the secondary amine. organic-chemistry.org This method is characterized by its high efficiency, achieving up to 1000 turnovers at room temperature with 99% conversion, and requires low catalyst loading (as low as 0.5 mol%). organic-chemistry.orgacs.org

A key advantage of this system is its broad functional group tolerance, accommodating substrates with aryl halides, alkyl halides, ethers, and alkenes. organic-chemistry.org However, functional groups such as nitro and nitrile can impede the reaction. organic-chemistry.org The proposed mechanism for this transformation involves consecutive hydrosilylations across the C=O and C=N bonds, which are thought to be catalyzed by a silylene-bridged iridium dimer intermediate. organic-chemistry.org

The versatility of this method is further enhanced by the subsequent reactivity of the imine intermediates, which can participate in reactions like the Strecker reaction, Mannich reaction, and various cycloadditions. organic-chemistry.org Gold nanoparticles supported on titanium dioxide (Au/TiO2) have also been shown to catalyze the reduction of amides to amines using diethylsilane. researchgate.net

Silylation Reactions

Diethylsilane is a versatile reagent for silylation reactions, which involve the introduction of a silyl (B83357) group into a molecule. These reactions are often catalyzed by transition metals and can be used to functionalize otherwise inert C-H bonds. sciengine.com A common strategy involves the in situ generation of a hydrosilyl ether or amine from an alcohol or amine and diethylsilane, which then directs the silylation to a nearby C-H bond. sciengine.com

One application is the controlled monoalcoholysis of dihydrosilanes like diethylsilane, catalyzed by nanoporous gold (NPG). rsc.org This allows for the selective reaction with one alcohol molecule, even when using a less hindered silane like diethylsilane, to form hydridosilyl ethers. rsc.org These silylation reactions are valuable because the resulting organosilicon compounds can be readily converted into a variety of other functional groups. sciengine.com

A significant application of diethylsilane is in intramolecular regioselective silylation reactions, where a silyl group is directed to a specific C-H bond within the same molecule. This is typically achieved by first forming a (hydrido)silyl ether through the dehydrogenative coupling of an alcohol with diethylsilane. nih.govacs.orgescholarship.orgnih.gov This intermediate then undergoes catalyst-mediated cyclization, forming a cyclic oxasilolane. nih.gov

The regioselectivity of the C-H bond silylation is highly dependent on the choice of the transition metal catalyst.

Iridium Catalysis: Iridium catalysts direct the silylation to the C-H bond located gamma (γ) to the hydroxyl group. acs.orgnih.gov This process, which works for secondary alkyl C-H bonds, leads to the formation of five-membered oxasilolanes. nih.govacs.org Subsequent oxidation of these intermediates in the same reaction vessel yields 1,3-diols. acs.orgnih.gov

Rhodium Catalysis: In contrast, rhodium catalysts, particularly those with a Xantphos ligand, exhibit an unusual selectivity for the C-H bond at the delta (δ) position relative to the oxygen atom. nih.govescholarship.orgacs.orgnih.gov This reaction selectively functionalizes a primary C-H bond to form a six-membered oxasilolane, which upon oxidation, produces 1,4-diols. nih.govescholarship.orgacs.org This method is distinct from the iridium-catalyzed route that produces 1,3-diols. nih.govescholarship.org

The scope of the rhodium-catalyzed silylation has been demonstrated with a variety of tertiary alcohols. The subsequent oxidation step provides a reliable method for synthesizing 1,4-diols. nih.gov

| Catalyst System | Position of C-H Silylation | Intermediate | Final Product (after oxidation) | Reference |

|---|---|---|---|---|

| Iridium (e.g., [Ir(OMe)(COD)]₂) | γ-position | 5-membered oxasilolane | 1,3-Diol | nih.govacs.org |

| Rhodium (e.g., [(Xantphos)Rh(Cl)]) | δ-position | 6-membered oxasilolane | 1,4-Diol | nih.govacs.org |

Deuteration Studies of Silanes

Diethylsilane can be deuterated to form diethylsilane-d2 ((C2H5)2SiD2), a valuable reagent for mechanistic studies and deuterium-labeling in organic synthesis. acs.orgrsc.org Several catalytic methods have been developed for this hydrogen/deuterium (B1214612) (H/D) exchange.

One effective method employs a nickel pincer complex, (tBuPBP)NiH, as a catalyst with deuterium gas (D2) as the deuterium source. acs.org This system facilitates the H/D exchange for primary, secondary, and tertiary silanes under relatively mild conditions. acs.org For diethylsilane, significant deuterium incorporation can be achieved at room temperature. acs.org

| Catalyst Loading (mol %) | D₂ Pressure (bar) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|

| 5 | 2 | 19 | 72 | acs.org |

| 5 | 4 | 19 | 83 | acs.org |

| 2 | 4 | 19 | 80 | acs.org |

Another innovative, metal-free approach utilizes visible light and a photocatalyst in combination with deuterium oxide (D2O) as the deuterium source. rsc.org This method is notable for using an inexpensive and readily available deuterium source and has been shown to be effective for preparing deuterated triethylsilane, a frequently used reagent. rsc.org Rhodium complexes have also been reported to catalyze the H/D exchange between silanes and D2 gas at low catalyst loadings. csic.esresearchgate.net The progress of these deuteration reactions is typically monitored by 1H NMR spectroscopy, observing the disappearance of the Si-H resonance, and confirmed by IR and 29Si NMR spectroscopy. csic.es

Hydrosilylation Reactions

Hydrosilylation refers to the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond, or a carbon-heteroatom multiple bond (e.g., C=O, C=N). wikipedia.org Diethylsilane is a potent reagent in these reactions, which are typically catalyzed by transition metals, most famously platinum. researchgate.netwikipedia.org

The reaction of diethylsilane with alkenes and alkynes leads to the formation of alkyl- and vinylsilanes, respectively. wikipedia.org The addition to terminal alkenes generally follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon. wikipedia.org

A notable application of diethylsilane is the gold nanoparticle-catalyzed double hydrosilylation of nitriles. rsc.orgresearchgate.net In this reaction, catalyzed by Au/TiO2, diethylsilane reduces both aryl and alkyl nitriles to the corresponding primary amines via a smooth double hydrosilylation pathway. rsc.orgresearchgate.net The resulting N-disilylamines are labile and can be easily deprotected to yield the amine salts. rsc.org This reactivity is specific to dihydrosilanes like diethylsilane, as monohydrosilanes are unreactive under these conditions. researchgate.netrsc.org

Other Transition Metal-Catalyzed Processes

Beyond the specific reactions detailed above, diethylsilane participates in a variety of other transition metal-catalyzed transformations. These processes often leverage the reactivity of the Si-H bonds to enable novel synthetic pathways.

Cobalt-Catalyzed Hydroalkoxylation: In the enantioselective synthesis of tetrahydrofurans from nonconjugated alkenes, diethylsilane is used in a cobalt-catalyzed process involving hydrogen atom transfer (HAT) and radical-polar crossover (RPC). figshare.com The steric properties of the silane were found to influence the reaction's mechanistic pathway and the absolute configuration of the product. figshare.com

Rhodium-Catalyzed Cyclopropyl (B3062369) C-H Silylation: Diethylsilane is used to generate hydrosilyl ethers from cyclopropylmethanols in situ. These intermediates then undergo enantioselective silylation of a cyclopropyl C-H bond in the presence of a rhodium catalyst. escholarship.org

Ruthenium and Rhodium-Catalyzed Dehydrogenative Dimerization: In the presence of a hydrogen acceptor, ruthenium or rhodium complexes can catalyze the dehydrogenative dimerization of triethylsilane via C(sp3)-H silylation. sciengine.com

Reactions with Amines and Halides: Group VIII metal catalysts, including palladium and rhodium complexes, facilitate reactions between organosilicon hydrides like diethylsilane and various substrates, including amines and hydrogen halides. acs.org

These examples underscore the broad utility of diethylsilane as a coreactant in developing new catalytic C-H functionalization and bond-forming reactions. sciengine.comescholarship.org

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving diethylsilane is crucial for optimizing existing methods and developing new transformations. A combination of experimental techniques—such as kinetic analysis, crossover experiments, and isotopic labeling—and computational studies are employed to deduce these pathways. walisongo.ac.iddalalinstitute.com

For the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds (Section 3.2.3.1), detailed mechanistic studies have revealed significant differences compared to aryl C-H silylation. nih.govescholarship.orgacs.orgnih.gov The resting state of the catalyst has been identified as a (Xantphos)Rh(I)(SiR3)(norbornene) complex. nih.govacs.orgnih.gov Kinetic data and computational studies indicate that the rate-limiting step of the process is the oxidative addition of the δ C-H bond to the rhodium center. nih.govescholarship.orgacs.orgnih.gov The high regioselectivity for the δ C-H bond is attributed to a high barrier for reductive elimination from the alternative six-membered metalacyclic intermediate that would be formed from γ C-H cleavage. nih.govescholarship.orgacs.orgnih.gov

In the iridium-catalyzed reduction of secondary amides (Section 3.2.2), the proposed mechanism involves a silylene-bridged iridium dimer as the key catalytic species that facilitates the sequential hydrosilylation of the carbonyl and imine functionalities. organic-chemistry.org

For the nickel-catalyzed deuteration of silanes (Section 3.2.4), Density Functional Theory (DFT) calculations have been used to investigate the mechanism. acs.org These studies suggest two plausible and competing reaction pathways for the H/D exchange that have similar energy barriers: one involving ligand-assisted silane activation and another promoted by a nucleophilic nickel-hydride. acs.org

The mechanism for hydrosilylation reactions (Section 3.2.5) is often described by the Chalk-Harrod mechanism. wikipedia.org This model proposes the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the alkene into the metal-hydride bond, and finally, reductive elimination to yield the alkylsilane and regenerate the catalyst. wikipedia.org However, variations exist, including pathways where the alkene inserts into the metal-silicon bond first. wikipedia.org

Kinetic Analysis of Reaction Pathways

The kinetic analysis of reactions involving diethylsilane ((C₂H₅)₂SiH₂) reveals crucial details about the underlying mechanisms, reaction rates, and the energetic demands of its various transformations. Studies have focused on its decomposition, oxidation, and radical reactions, providing a quantitative understanding of its reactivity.

One of the well-studied reaction pathways is the thermal decomposition of diethylsilane, particularly in the context of chemical vapor deposition (CVD) for producing silicon-containing films. In the low-pressure CVD (LPCVD) of silicon carbide from diethylsilane, the reaction mechanism and activation energy are key determinants of the deposition characteristics. nih.gov The pyrolysis of diethylsilane to deposit silicon carbide at 700 °C and 0.2 Torr has been described by shifting-order type kinetics. chemrxiv.org

Kinetic studies of diethylsilane decomposition on single-crystal silicon surfaces have provided precise data on surface-mediated pathways. Using techniques like laser-induced thermal desorption (LITD), the initial reactive sticking coefficient (S₀) of diethylsilane on a Si(111) 7x7 surface was found to decrease with increasing temperature, from approximately 1.7x10⁻³ at 200 K to 4x10⁻⁵ at 440 K. gelest.com This temperature dependence suggests a precursor-mediated adsorption mechanism. gelest.com The subsequent decomposition of the adsorbed ethyl groups follows first-order kinetics with a determined activation energy (Eₐ) and pre-exponential factor, as detailed in the table below. gelest.comnih.gov

The reaction of diethylsilane with oxygen has also been subject to kinetic scrutiny. The kinetics of the (C₂H₅)₂SiH₂/O₂ reaction were found to be first order with respect to both diethylsilane and oxygen, with a measured activation energy of approximately 29 kcal/mol. iastate.edu

Table 1: Kinetic Parameters for Diethylsilane Reaction Pathways An interactive data table. Click on headers to sort.

| Reaction Pathway | Surface/Conditions | Kinetic Order | Activation Energy (Eₐ) | Pre-exponential Factor (ν) | Source(s) |

|---|---|---|---|---|---|

| Ethyl Group Decomposition | Si(111) 7x7 | First-order | 36 kcal/mol | 2.7x10⁹ s⁻¹ | gelest.comnih.gov |

| Oxidation | Gas Phase | First-order in DES and O₂ | ~29 kcal/mol | Not Reported | iastate.edu |

While kinetic data for many other specific reactions of diethylsilane are sparse, broader studies on analogous organosilanes provide context. For instance, the kinetics of radical reactions for compounds like triethylsilane have been extensively measured, determining rate constants for reactions with various radicals and substrates. nih.govacs.org These studies highlight the reactivity of the Si-H bond in radical chain processes, a pathway also accessible to diethylsilane.

Investigation of Reactive Intermediates

The reactions of diethylsilane often proceed through short-lived, highly reactive intermediates that dictate the final product distribution. Experimental and spectroscopic studies have been instrumental in identifying these transient species.

In the thermal decomposition of diethylsilane on silicon surfaces for CVD applications, dissociative chemisorption is the initial step. Fourier transform infrared (FTIR) spectroscopy has shown that at 300 K, diethylsilane adsorbs on porous silicon surfaces to produce surface-bound SiH and ethyl groups (SiC₂H₅). gelest.com Soft x-ray photoemission studies confirmed that diethylsilane chemisorbs dissociatively on both Si(111) and Si(100) surfaces at room temperature, forming Si-CH₂CH₃ species. chemrxiv.org

The surface-bound ethyl group is itself an intermediate that undergoes further reaction. Annealing studies revealed that the SiC₂H₅ species decomposes via a β-hydride elimination mechanism, a common pathway in organometallic chemistry. gelest.com This step involves the transfer of a hydrogen atom from the β-carbon of the ethyl group to the silicon surface, resulting in the formation of a surface Si-H bond and the desorption of ethylene (CH₂=CH₂). gelest.com This mechanism is supported by the observation of ethylene as a major desorption product around 700 K. gelest.com

At higher temperatures (above 300-400 °C), the initially formed ethyl groups can partially dehydrogenate, leading to the formation of other intermediate carbonaceous species on the surface before the eventual formation of silicon carbide. chemrxiv.org

In gas-phase pyrolysis, a proposed reaction mechanism for the formation of silicon carbide from diethylsilane involves the generation and subsequent desorption of diethylsilene ((C₂H₅)₂Si=CHCH₃) as a key reactive intermediate. nih.gov Silylenes (:SiR₂) and silyl radicals (•SiR₃) are other classes of reactive intermediates common in silane chemistry, formed through homolytic cleavage of Si-H or Si-C bonds at high temperatures or via photochemical activation. gelest.com For example, the thermal decomposition of tetraethylsilane, a related compound, is initiated by Si-C bond fission to produce triethylsilyl radicals (•Si(C₂H₅)₃) and ethyl radicals. nih.gov

Influence of Catalyst and Ligand Design on Selectivity and Reactivity

Catalysis plays a pivotal role in controlling the reactivity and, crucially, the selectivity of reactions involving diethylsilane. The design of the catalyst, including the choice of metal center and the surrounding ligands, can steer a reaction towards a specific desired outcome, often under milder conditions than uncatalyzed thermal processes.

A prime example is the catalytic hydrofunctionalization of alkenes, where diethylsilane often serves as a mild source of hydrogen. In a cobalt-catalyzed enantioselective hydroalkoxylation of non-conjugated alkenes to form tetrahydrofurans, diethylsilane was identified as the optimal secondary silane. chemrxiv.org Mechanistic studies suggested a process involving a transition-metal-catalyzed hydrogen atom transfer (TM-HAT) and a radical-polar crossover. chemrxiv.orgchemrxiv.org Interestingly, the steric bulk of the silane reagent itself was found to be a critical factor in controlling the absolute configuration of the product, a unique observation in TM-HAT chemistry. chemrxiv.orgchemrxiv.org While diethylsilane gave the (S)-enantiomer in high selectivity, the bulkier diisopropylsilane (B1144190) reversed the selectivity to favor the (R)-enantiomer. chemrxiv.org

Rhodium complexes have also been used to catalyze novel transformations with diethylsilane. A rhodium-catalyzed intramolecular silylation of alkyl C-H bonds has been developed where (hydrido)silyl ethers, generated in situ from the reaction of tertiary alcohols with diethylsilane, undergo regioselective silylation. nih.gov The choice of ligand was paramount for selectivity. The use of a specific bidentate phosphine (B1218219) ligand, Xantphos, directed the rhodium catalyst to selectively activate a primary C-H bond at the δ-position relative to the hydroxyl group, a typically less reactive site. nih.gov

The influence of the catalyst extends to controlling reaction pathways in deuteration. A pincer nickel hydride complex was found to be an effective catalyst for the H/D exchange in various silanes, including diethylsilane, using D₂ gas under mild conditions. acs.org

Even surfaces can act as catalysts. During the thermal decomposition of diethylsilane on silicon, the surface itself catalyzes the β-hydride elimination from the adsorbed ethyl groups, enabling the reaction to proceed at temperatures lower than would be expected in the gas phase. gelest.com

Table 2: Examples of Catalytic Systems for Diethylsilane Reactions An interactive data table. Click on headers to sort.

| Catalyst System | Reaction Type | Role of Diethylsilane | Key Finding on Selectivity/Reactivity | Source(s) |

|---|---|---|---|---|

| Chiral Cobalt-Salen Complex | Enantioselective Hydroalkoxylation | Hydrogen Source | Silane bulk controls product enantioselectivity. | chemrxiv.orgchemrxiv.org |

| [(Xantphos)Rh(Cl)] | Intramolecular C-H Silylation | Reactant | Xantphos ligand directs high regioselectivity for δ C-H bond. | nih.gov |

| Pincer Nickel Hydride Complex | H/D Exchange | Reactant | Effective catalysis for deuteration under mild conditions. | acs.org |

| Silicon Surface | Thermal Decomposition | Reactant | Surface catalyzes β-hydride elimination pathway. | gelest.com |

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of diethylsilane reactions at a molecular level. These theoretical studies provide insights into transition state structures, reaction energy barriers, and the origins of catalytic selectivity that are often difficult to obtain through experimental methods alone.

DFT calculations were employed to understand the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds using diethylsilane. nih.gov The computational studies revealed the origin of the high selectivity for the δ C-H bond when using the Xantphos ligand. The calculations showed a high energy barrier for reductive elimination from the six-membered metallacyclic intermediate that would result from γ C-H activation, and a comparatively low barrier for reductive elimination from the seven-membered metallacyclic intermediate formed via δ C-H activation. nih.gov This energetic difference accounts for the selective formation of the observed product. nih.gov

In the cobalt-catalyzed enantioselective hydroalkoxylation of alkenes, DFT calculations supported a mechanism involving a hydrogen atom transfer (HAT) from a cobalt-hydride species, which is regenerated by diethylsilane. chemrxiv.org The calculations helped to identify a cationic organocobalt(III) intermediate and suggested that the thermodynamic stability of this intermediate is a critical factor in determining the enantioselectivity of the reaction. chemrxiv.org

The mechanism of nickel-catalyzed H/D exchange on diethylsilane has also been investigated using DFT. acs.org The calculations identified two plausible reaction pathways for the Si-H bond activation and H/D exchange with similar activation energy barriers (ΔG‡ of 22-24 kcal mol⁻¹). One pathway involves activation assisted by the pincer ligand, while the other is promoted by a nucleophilic nickel-hydride species. acs.org The theoretical results were in excellent agreement with kinetic studies, suggesting both pathways are feasible. acs.org

These computational studies not only corroborate experimental findings but also provide a predictive framework for designing new catalysts and reaction conditions. For example, DFT studies on related systems have explored the substituent effects of silanes on reaction efficiency, suggesting that modifying the electronic properties of the silane can lower reaction energy barriers. nih.gov

Hydrogen Bonding Interactions of the Si-H Group

While the C-H bond is generally considered a very weak hydrogen bond donor, the Si-H bond, due to the lower electronegativity and larger size of silicon compared to carbon, exhibits distinct and more pronounced interaction capabilities. The hydrogen atom in a Si-H bond is hydridic (possesses a partial negative charge), making it a potential hydrogen bond acceptor in interactions with a proton donor (H-bond donor). This type of non-conventional hydrogen bond is known as a dihydrogen bond (X-H···H-Si).

Spectroscopic and theoretical investigations on clusters of phenol (B47542) (a proton donor) with various alkylsilanes have provided direct evidence for Si-H···H-O dihydrogen bonds. acs.orgnih.govaip.org Studies on triethylsilane and diethylmethylsilane, close structural analogues of diethylsilane, revealed that the dihydrogen bond is a dominant intermolecular interaction in these systems. acs.orgnih.gov Infrared spectroscopy showed a distinct red shift in the O-H stretching frequency of phenol upon complexation, a classic indicator of hydrogen bond formation. acs.orgiupac.orgwikipedia.org The magnitude of this shift indicated that the Si-H···H-O dihydrogen bond is stronger than a typical π-type hydrogen bond (e.g., with benzene). acs.orgnih.gov

Theoretical calculations on these model systems support the experimental findings. acs.orgaip.org Natural Bond Orbital (NBO) analysis for a phenol-triethylsilane cluster confirmed significant charge transfer from the Si-H bonding orbital (σ(Si-H)) to the O-H antibonding orbital (σ*(O-H)), quantifying the interaction energy of the dihydrogen bond. acs.org

In addition to acting as a proton acceptor, the Si-H bond can be activated through coordination to a Lewis acidic metal center, which can be viewed as a form of interaction along the hydrogen bonding continuum. nih.govd-nb.infocsic.es This η²-H-Si coordination is a key step in many catalytic cycles. csic.es

It is important to note that standard chemical property calculators, which are programmed for conventional hydrogen bonds, often list diethylsilane as having zero hydrogen bond donors or acceptors. nih.gov This highlights the non-conventional nature of the dihydrogen bond, which falls into a broader, more modern definition of hydrogen bonding that includes interactions beyond those with highly electronegative N, O, or F atoms. iupac.org

Spectroscopic and Computational Characterization of Diethylsilane and Its Derivatives

Conformational Analysis and Molecular Structure Studies

Rotational Spectroscopy for Conformer Identification

Rotational spectroscopy is a high-resolution technique that provides precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. rsc.org For diethylsilane (B7801327), pulsed-jet Fourier-transform microwave spectroscopy has been employed to measure the rotational spectra of its conformers in the gas phase. nih.gov

This technique has successfully identified three distinct conformers of diethylsilane: gauche-gauche, trans-trans, and trans-gauche. nih.gov The analysis of the rotational constants derived from these spectra allows for the unambiguous identification of each conformer. mdpi.com The experimental rotational constants for the 28Si isotopologue of these conformers have been determined with high accuracy. nih.gov It is noteworthy that the gauche-gauche' conformer, predicted to have significantly higher energy, was not observed experimentally. nih.gov

Ab Initio Calculations of Conformer Energies and Geometries

To complement the experimental findings, ab initio quantum chemical calculations are instrumental in predicting the geometries, rotational constants, and relative energies of the different conformers. frontiersin.org For diethylsilane, calculations have been performed at the MP2(Full)/6-311+G(2df,2pd) level of theory. nih.gov

These calculations have been crucial in assisting the assignment of the experimentally observed rotational spectra. nih.gov The theoretical calculations predicted the gauche-gauche conformer to be the most stable, followed by the trans-gauche and then the trans-trans conformer. nih.gov The agreement between the ab initio calculated rotational constants and the experimental values was found to be excellent, with most predictions falling within 2% of the experimental data. nih.gov

Below is a table summarizing the relative energies of the diethylsilane conformers calculated at the MP2(Full)/6-311+G(2df,2pd) level.

| Conformer | Relative Energy (cm⁻¹) |

| gauche-gauche | 0 |

| trans-gauche | 106 |

| trans-trans | 134 |

Data sourced from ab initio calculations at the MP2(Full)/6-311+G(2df,2pd) level. nih.gov

Density Functional Theory (DFT) for Molecular Structure and Potential Energy Surfaces

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netcnrs.fr DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be reliable for predicting molecular structures and vibrational frequencies. mit.edu

For diethylsilane and related molecules, DFT calculations can be used to explore the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. chemrxiv.orguci.eduaps.org This allows for the location of stable conformers (minima on the PES) and transition states between them. By analyzing the PES, a deeper understanding of the conformational dynamics of diethylsilane can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. Each vibrational mode is associated with a specific frequency, providing a characteristic "fingerprint" of the molecule. photometrics.netedinst.com

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting its molecular vibrations. rtilab.com The resulting spectrum provides qualitative and quantitative information about the compound's chemical structure. photometrics.net The analysis of the FTIR spectrum of diethylsilane allows for the identification of characteristic functional groups and the study of its vibrational modes. capes.gov.brresearchgate.net

While a detailed vibrational assignment for diethylsilane is complex, key vibrational bands can be identified. For instance, the Si-H stretching vibrations are expected in the region of 2100-2200 cm⁻¹. The various C-H stretching, bending, and rocking modes of the ethyl groups will also be present in the spectrum.

Raman Spectroscopy Analysis

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. horiba.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com Raman spectroscopy can provide detailed information about the chemical structure and molecular interactions. rsc.org

The Raman spectrum of diethylsilane would also exhibit the characteristic vibrational modes of the molecule. spie.org By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational properties of diethylsilane can be obtained. This combined approach, often supported by DFT calculations, allows for a thorough assignment of the observed vibrational bands to specific molecular motions. nih.gov

Below is a table listing some of the expected vibrational modes for diethylsilane.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Si-H Stretch | 2100 - 2200 |

| C-H Stretch (asymmetric and symmetric) | 2850 - 3000 |

| CH₂ Scissoring | 1450 - 1470 |

| Si-C Stretch | 600 - 800 |

Assignment of Vibrational Modes

The vibrational modes of organosilicon compounds like diethylsilane, (C₂H₅)₂SiH₂, are typically characterized using a combination of experimental infrared (IR) and Raman spectroscopy alongside theoretical quantum chemical calculations, most notably Density Functional Theory (DFT). researchgate.netresearchgate.netosti.gov The assignment of these modes is not always straightforward, as many are not localized to a single bond or functional group but are coupled vibrations involving several parts of the molecule. osti.gov

Computational methods are essential for a reliable assignment of the vibrational spectrum. google.com By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.netnih.gov This calculated spectrum is then compared to the experimental IR and Raman spectra. While theoretical frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve better agreement with experimental data. researchgate.netscifiniti.com The potential energy distribution (PED) analysis derived from these calculations provides a quantitative measure of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a specific normal mode, enabling an unambiguous assignment. scifiniti.com

For the ethyl groups attached to silicon in molecules like diethylsilane, characteristic vibrational frequencies can be assigned. DFT calculations on ethyl-terminated Si(111) surfaces, which serve as a model system, provide insight into these frequencies. aip.org The primary vibrational modes include C-H stretching, Si-C stretching, and various bending and rocking modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. aip.orgresearchgate.net

Table 1: Calculated Vibrational Mode Assignments for Ethylsilyl Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2850 - 3050 | Stretching vibrations of the methyl and methylene C-H bonds. aip.org |

| ν(Si-H) | 2100 - 2200 | Stretching vibrations of the silicon-hydrogen bonds. |

| δ(CH₃), δ(CH₂) | 1340 - 1460 | Bending (scissoring and deformation) vibrations of the methyl and methylene groups. scifiniti.com |

| ρ(CH₂), ρ(CH₃) | ~700 - 900 | Rocking vibrations of the ethyl groups. |

| ν(Si-C) | 600 - 800 | Stretching vibrations of the silicon-carbon bonds. |

| δ(SiH₂) | ~950 | Bending (scissoring) vibration of the SiH₂ group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of compounds like diethylsilane. rsc.org The primary nuclei of interest are ¹H, ¹³C, and ²⁹Si, each providing unique information about the molecular structure.

¹H, ¹³C, and ²⁹Si NMR spectroscopy are routinely used to confirm the identity and purity of diethylsilane and its derivatives. rsc.orgrsc.org The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet, quartet), and coupling constants (J) are characteristic of the specific chemical environment of each nucleus. oregonstate.edu

¹H NMR: The proton NMR spectrum of diethylsilane is expected to show signals for the Si-H protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The Si-H protons typically appear as a septet due to coupling with the adjacent methylene protons. The methylene protons would appear as a quartet coupled to the methyl protons, and the methyl protons would present as a triplet coupled to the methylene protons.

¹³C NMR: The carbon-13 spectrum provides information on the carbon backbone. Two distinct signals are expected for the non-equivalent methyl and methylene carbons of the ethyl groups. chemicalbook.comsigmaaldrich.com

²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds. epfl.chunige.ch Diethylsilane would exhibit a single resonance in its ²⁹Si NMR spectrum, with a chemical shift characteristic of a dialkylsilane. The multiplicity of this signal in a ¹H-coupled spectrum would be a triplet of quintets due to coupling with the Si-H and methylene protons, respectively, though spectra are often recorded with proton decoupling, resulting in a singlet. rsc.org

Table 2: Typical NMR Chemical Shift Ranges for Diethylsilane

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H Coupled) |

|---|---|---|---|

| ¹H | Si-H | ~3.6 | Septet |

| ¹H | -CH₂- | ~0.6 | Quartet |

| ¹H | -CH₃ | ~1.0 | Triplet |

| ¹³C | -C H₂- | ~4 | - |

| ¹³C | -C H₃ | ~7 | - |

| ²⁹Si | (C₂H₅)₂Si H₂ | -30 to -45 | Singlet (decoupled) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is extrapolated from structurally similar compounds like triethylsilane. chemicalbook.comchemicalbook.comresearchgate.net

In-situ NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time and elucidating reaction mechanisms. whiterose.ac.ukjyu.fi For reactions involving diethylsilane, such as hydrosilylation or dehydrogenative coupling, ¹H NMR is frequently employed. epfl.chpublish.csiro.au By taking spectra of the reaction mixture at various time intervals, the conversion of reactants to products can be quantified by comparing the integration of characteristic signals. publish.csiro.aursc.orgrsc.org For example, in the dehydrogenative coupling of diethylsilane with an alcohol, the disappearance of the Si-H proton signal of diethylsilane and the appearance of new signals corresponding to the resulting alkoxysilane can be tracked to determine reaction kinetics and yield. publish.csiro.auacs.org This method allows for the optimization of reaction conditions (temperature, catalyst loading, time) and can help identify transient intermediates, providing crucial insights into the reaction pathway. jyu.firsc.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the intricate details of molecular structure, properties, and reactivity. In the study of organosilicon compounds like diethylsilane, these theoretical methods provide insights that are often difficult to obtain through experimental means alone. By solving the Schrödinger equation with various levels of approximation, researchers can predict molecular geometries, energetic landscapes, and the electronic characteristics that govern chemical behavior. wikipedia.org These approaches are particularly powerful in two key areas: the fundamental characterization of the molecule itself and the complex interactions it undergoes during chemical transformations, such as catalysis.

Quantum Chemical Calculations of Electronic and Energetic Properties

Quantum chemical calculations offer a detailed picture of the electronic structure and conformational energetics of diethylsilane. These studies are crucial for understanding the molecule's inherent stability, preferred shapes, and spectroscopic signatures.

One of the fundamental aspects of diethylsilane's structure is the existence of multiple conformers due to rotation around the silicon-carbon bonds. Computational studies, complemented by pulsed-jet Fourier-transform microwave spectroscopy, have identified and characterized three stable conformers of diethylsilane: gauche-gauche, trans-trans, and trans-gauche. acs.org The higher energy gauche-gauche' conformer was predicted but not observed experimentally, highlighting its relative instability. acs.org Ab initio calculations are used to determine the principal axis coordinates and predict the rotational constants for these conformers, which can then be compared with experimental spectroscopic data. acs.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules like diethylsilane. wikipedia.orgscirp.org These calculations can determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. While specific HOMO-LUMO values for diethylsilane require dedicated computational studies, the general principles of DFT are regularly applied to organosilanes to predict their reactivity in various chemical processes. researchgate.net

The table below summarizes the identified conformers of diethylsilane from computational studies.

| Conformer | Relative Energy | Observational Status |

| trans-trans | Lowest Energy | Observed |

| trans-gauche | Higher Energy | Observed |

| gauche-gauche | Higher Energy | Observed |

| gauche-gauche' | Highest Energy | Not Observed |

| This table is based on findings from rotational spectroscopy and computational analysis. acs.org |

Modeling of Catalyst-Substrate Interactions

Computational modeling is a powerful method for unraveling the mechanisms of catalytic reactions involving diethylsilane. It allows for the detailed examination of catalyst-substrate complexes, transition states, and reaction energy profiles, providing insights into reaction selectivity and efficiency. numberanalytics.comrsc.org

Rhodium-Catalyzed C-H Silylation: In the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, diethylsilane is used to generate (hydrido)silyl ether intermediates. nih.govescholarship.org Computational studies, specifically using DFT, have been crucial in explaining the remarkable selectivity of this reaction for δ C-H bonds over the more proximal and typically more reactive γ C-H bonds when a Xantphos ligand is used. nih.govescholarship.org These calculations revealed that the high selectivity arises from the energetics of the reductive elimination step. The computed energy barrier for reductive elimination from the seven-membered metallacyclic intermediate (formed via δ C-H activation) is significantly lower than the barrier for elimination from the six-membered metallacycle (formed via γ C-H activation). nih.govescholarship.org This difference in activation barriers directs the reaction to selectively functionalize the δ C-H bond. nih.gov

Nickel-Catalyzed Deuteration: The mechanism of nickel-catalyzed H/D exchange in diethylsilane has also been investigated using computational methods. acs.org In the deuteration of Et2SiH2 using a pincer nickel hydride complex, computational studies indicated that the formation of certain off-cycle species could be thermodynamically favorable, potentially inhibiting the catalytic cycle. acs.org For instance, the formation of a specific nickel-borane complex was calculated to be thermodynamically favorable by -3.4 kcal/mol, suggesting a possible reason for catalyst inhibition observed under certain conditions. acs.org These calculations help rationalize experimental observations and guide the optimization of reaction conditions. acs.org

Cobalt-Catalyzed Hydrofunctionalization: In the cobalt-catalyzed enantioselective hydroalkoxylation of alkenes, diethylsilane serves as a key reagent. chemrxiv.org The surprising observation that the stereochemical outcome of the reaction depends on the steric hindrance of the silane (B1218182) reagent was explained with the aid of DFT calculations. chemrxiv.org These computational studies supported a mechanism involving two competing selective pathways. For the less-hindered diethylsilane, the calculations indicated that a high concentration of carbon-centered radicals could lead to the diastereoenrichment of an alkylcobalt(III) intermediate through a radical chain process, which ultimately determines the product's absolute configuration. chemrxiv.org This demonstrates how modeling can untangle complex mechanistic scenarios involving multiple interacting species.

The following table presents a selection of computed energetic data from studies on catalyst-substrate interactions involving diethylsilane.

| Catalytic System | Reaction | Computational Finding | Energy Value (kcal/mol) | Reference |

| (tBuPBP)Ni-H | Deuteration | Formation of inhibitory complex 8 | -3.4 | acs.org |

| (tBuPBP)Ni-H | Deuteration | Formation of Bpin derivative | +1.2 | acs.org |

| (Xantphos)Rh | C-H Silylation | Barrier for δ C-H functionalization | Lower Barrier | nih.govescholarship.org |

| (Xantphos)Rh | C-H Silylation | Barrier for γ C-H functionalization | Higher Barrier | nih.govescholarship.org |

| This table highlights how computational chemistry provides quantitative energetic data to explain reaction outcomes. |

Applications in Advanced Materials and Surface Science

Integration in Nanomaterials Science

The utility of Diethylsilane (B7801327) in nanomaterials science is primarily associated with its role as a precursor in the fabrication of thin films with enhanced mechanical characteristics and its potential for modifying the surfaces of nanoparticles.

Diethylsilane is a key precursor in the deposition of carbon-doped silicon oxides, also known as organosilicate glasses (OSG). These materials are critical in the microelectronics industry, where they are used as low-dielectric constant (low-k) intermetal dielectrics to improve the performance of integrated circuits. The mechanical stability of these nanomaterials is a crucial factor for their successful integration.

Research has demonstrated that organosilicon thin films deposited from Diethylsilane and oxygen using pulsed-plasma enhanced chemical vapor deposition (PECVD) exhibit significantly improved mechanical properties upon thermal treatment. As-deposited films contain organic content as well as hydroxyl and silanol groups. Upon annealing at 400°C, these hydroxyl groups are removed through a condensation reaction, which leads to the formation of additional silicon-oxygen-silicon (Si-O-Si) linkages. This process increases the crosslinking density of the film, resulting in a more rigid and mechanically stable structure.

The enhancement in mechanical properties is substantial. Studies have shown that after annealing, the hardness of these films can increase by over 70%, with the elastic modulus increasing by over 50%. The properties of the final material can also be finely tuned by adjusting the ratio of Diethylsilane to oxygen during the deposition process. Increasing the oxygen-to-Diethylsilane flow rate ratio results in greater oxygen incorporation into the film, leading to harder and more extensively crosslinked materials.

| Property | As-Deposited Film | Annealed Film (400°C for 1 hr) | Percentage Increase |

|---|---|---|---|

| Hardness (GPa) | 0.98 | 1.68 | ~71% |

| Elastic Modulus (GPa) | 6.84 | 10.53 | ~54% |

The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications, such as improving their dispersion in polymer matrices, altering their surface energy, or functionalizing them for biomedical purposes. Organosilanes are widely used for this purpose due to their ability to form stable covalent bonds with hydroxyl groups present on the surfaces of many inorganic nanoparticles, such as silica (B1680970) (SiO2) and titania (TiO2).

The general mechanism for surface modification involves the reaction of the Si-H groups of a silane (B1218182) with the surface hydroxyl (-OH) groups of the nanoparticle, leading to the formation of a Si-O-nanoparticle bond and the release of hydrogen gas. This process anchors the organic groups of the silane to the nanoparticle surface, thereby altering its chemical and physical properties. For example, modifying a hydrophilic silica nanoparticle with an organosilane containing hydrophobic alkyl groups can render the nanoparticle's surface hydrophobic.

While the broader class of organosilanes is extensively documented for nanoparticle surface modification, specific research detailing the use of Diethylsilane ((C2H5)2SiH2) for this application is not prominently featured in available scientific literature. However, based on its chemical structure, Diethylsilane possesses the necessary reactive Si-H bonds to participate in such surface reactions. Its two ethyl groups would be expected to impart a degree of hydrophobicity to a modified surface.

Crosslinking Agent in Polymer Chemistry

In polymer chemistry, a crosslinking agent is a molecule that forms covalent bonds to link separate polymer chains together, creating a three-dimensional network. This network structure significantly alters the properties of the polymer, typically increasing its mechanical strength, thermal stability, and chemical resistance.

Diethylsilane, with its two reactive Si-H bonds, can function as a difunctional crosslinking agent for polymers that contain unsaturated carbon-carbon double bonds, such as vinyl groups (-CH=CH2). The chemical reaction responsible for this crosslinking is known as hydrosilylation. In this reaction, each Si-H bond of the Diethylsilane molecule adds across a vinyl group of a polymer chain in the presence of a platinum-based catalyst.

The process can be visualized as the Diethylsilane molecule acting as a bridge, connecting two separate polymer chains. Since each Diethylsilane molecule can form two such bridges, a network is formed. This method is commonly used to cure silicone elastomers. For instance, vinyl-terminated polydimethylsiloxane (PDMS) can be effectively crosslinked using a hydrosilane agent like Diethylsilane. The reaction creates stable ethyl-silicon linkages (Si-CH2-CH2-Si) between the polymer chains, transforming the liquid or gummy polymer into a solid, elastic rubber. This platinum-catalyzed hydrosilylation reaction is a cornerstone of the silicone industry for producing materials with tailored properties for a vast range of applications.

Emerging Research Directions and Future Outlook

Green Chemistry and Sustainable Synthesis of Diethylsilane (B7801327)

The principles of green chemistry, which advocate for designing chemical processes to minimize waste and reduce the use of hazardous substances, are increasingly influencing the synthesis and application of organosilanes. scitechnol.comresearchgate.net The focus is on developing energy-efficient methods, maximizing atom economy, and utilizing renewable resources and safer solvents. scitechnol.com In this context, research is geared towards more sustainable pathways for both producing and utilizing diethylsilane.

One promising area is the use of flow chemistry. Integrated flow systems enable precisely controlled reactions, which can enhance safety and efficiency. For instance, the functionalization of hydrosilanes through organolithium reactions catalyzed by potassium tert-butoxide (t-BuOK) has been successfully demonstrated in a flow system, offering a rapid and atom-economical method for creating new silicon-based molecules. sci-hub.se Such methodologies represent a shift away from traditional batch processes, aligning with the green chemistry goals of waste prevention and process intensification. synthiaonline.comijnc.ir The development of catalytic processes that operate under milder conditions, with lower energy consumption and reduced by-product formation, remains a key objective in the sustainable synthesis involving diethylsilane. researchgate.net

Functionalization and Tailored Applications

The two reactive Si-H bonds in diethylsilane make it an excellent precursor for functionalization, allowing for the introduction of a wide array of chemical groups. This adaptability is central to its growing use in creating materials with tailored properties. Hydrosilylation, the addition of Si-H bonds across double or triple bonds, is a primary method for this functionalization, often employing transition metal catalysts to ensure high precision and yield. zmsilane.com

Research has shown that diethylsilane exhibits superior reactivity compared to monohydrosilanes in certain catalytic reductions, making it a powerful reagent. researchgate.net This enhanced reactivity is being harnessed to synthesize complex molecules and functional materials for specialized applications.

In the biomedical field, silanes are used to modify the surfaces of materials to improve biocompatibility and create durable bonds between organic and inorganic components. nih.gov The functionalization of nanoparticles with silanes is a key area of research for creating advanced bioprobes and therapeutic agents. nih.govresearchgate.net While much of the foundational work involves a range of silane (B1218182) coupling agents, the principles are directly applicable to diethylsilane.

The ability to functionalize diethylsilane allows for its potential integration into drug delivery systems. nih.gov For example, it could be used to synthesize or modify silica-based nanoparticles, which are valued in biomedicine for their stability and biocompatibility. researchgate.net These functionalized nanoparticles can act as carriers for therapeutic agents. Furthermore, Au nanoparticle-catalyzed double hydrosilylation of nitriles using diethylsilane has been reported, opening pathways to new molecular structures for potential pharmaceutical use. nanotechnology.blog The development of pH-selective drug delivery systems, where a drug is covalently bonded to a linker via a silyl (B83357) group, is another avenue of exploration. google.com

| Research Area | Role of Diethylsilane Functionalization | Potential Impact |

| Surface Modification | Modifying surfaces of medical implants and devices to enhance biocompatibility. nih.gov | Reduced rejection rates and improved integration of implants. |

| Nanoparticle Engineering | Creating functionalized silica (B1680970) or gold nanoparticles for use as bioprobes or carriers. researchgate.netnanotechnology.blog | Development of advanced diagnostic tools and targeted therapies. |

| Drug Synthesis | Acting as a versatile reagent in the synthesis of complex organic molecules. researchgate.net | Enabling new synthetic routes to novel pharmaceutical compounds. |

Development of Novel Catalytic Systems

A significant thrust of current research is the development of new and more efficient catalytic systems that utilize diethylsilane as a reducing agent. Its reactivity is highly dependent on the catalyst employed, and scientists are exploring a range of metals to achieve specific chemical transformations with high selectivity.